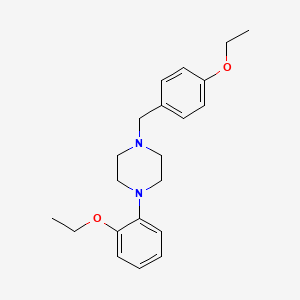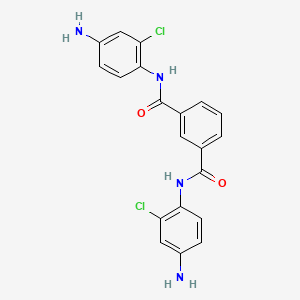
1-(4-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxybenzyl)-4-(2-ethoxyphenyl)piperazine, commonly known as EBP, is a chemical compound that belongs to the class of piperazine derivatives. EBP is a psychoactive drug that has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders.
Mécanisme D'action
EBP acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. EBP also acts as a dopamine D2 receptor antagonist. The antidepressant and anxiolytic effects of EBP are believed to be mediated by its action on the serotonergic system, while the antipsychotic effects are believed to be mediated by its action on the dopaminergic system.
Biochemical and Physiological Effects:
EBP has been found to increase the levels of serotonin and dopamine in the brain. EBP has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. EBP has been found to have a low toxicity profile and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
EBP has several advantages for lab experiments. EBP is readily available and can be synthesized in large quantities. EBP has a low toxicity profile and is well-tolerated in animal models. EBP has been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to using EBP in lab experiments. EBP has a short half-life, which may limit its effectiveness in some experiments. EBP may also have different effects in humans compared to animal models.
Orientations Futures
There are several future directions for EBP research. One direction is to further investigate the potential use of EBP in the treatment of neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to investigate the potential use of EBP in the treatment of drug addiction and alcoholism. Additionally, future research could focus on optimizing the synthesis method for EBP and developing new analogs with improved pharmacological properties. Finally, future research could investigate the long-term effects of EBP use and its potential for abuse.
In conclusion, EBP is a psychoactive drug that has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders. EBP acts as a selective serotonin reuptake inhibitor and a partial agonist at the 5-HT1A receptor. EBP also acts as a dopamine D2 receptor antagonist. EBP has been found to exhibit antidepressant, anxiolytic, and antipsychotic properties in animal models. EBP has several advantages for lab experiments, but there are also limitations to its use. Future research could focus on further investigating the potential use of EBP in the treatment of neuropsychiatric disorders and developing new analogs with improved pharmacological properties.
Méthodes De Synthèse
EBP can be synthesized by the reaction of 4-ethoxybenzyl chloride with 2-ethoxyphenylpiperazine in the presence of a base. The reaction takes place in a solvent such as dichloromethane or toluene at room temperature. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
EBP has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. EBP has been found to exhibit antidepressant, anxiolytic, and antipsychotic properties in animal models. EBP has also been studied for its potential use in the treatment of drug addiction and alcoholism.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-24-19-11-9-18(10-12-19)17-22-13-15-23(16-14-22)20-7-5-6-8-21(20)25-4-2/h5-12H,3-4,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSRUESZAFQHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5260898 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5763921.png)

![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone](/img/structure/B5763949.png)

![N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763962.png)

![1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5763984.png)
![2-(2-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5763987.png)
![N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)propanamide](/img/structure/B5763997.png)

![4-[3-(benzyloxy)benzyl]thiomorpholine](/img/structure/B5764013.png)

![[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetic acid](/img/structure/B5764027.png)